4,4,4-trifluoro-N-methoxy-N-methylbutanamide
Overview
Description
4,4,4-Trifluoro-N-methoxy-N-methylbutanamide is a fluorinated organic compound with the molecular formula C6H10F3NO2 It is characterized by the presence of trifluoromethyl and methoxy groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-N-methoxy-N-methylbutanamide typically involves the reaction of trifluoroacetic acid derivatives with methoxyamine and methylating agents. One common method includes the reaction of trifluoroacetic anhydride with methoxyamine hydrochloride in the presence of a base, followed by methylation using methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-N-methoxy-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
4,4,4-Trifluoro-N-methoxy-N-methylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
N-Methoxy-N-methyl-2,2,2-trifluoroacetamide: This compound shares the trifluoromethyl and methoxy groups but has a different backbone structure.
4-(Trifluoromethyl)aniline: This compound contains a trifluoromethyl group attached to an aniline ring, differing in its functional groups and overall structure.
1-Nitro-4-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group attached to a nitrobenzene ring, highlighting the diversity of trifluoromethyl-containing compounds.
Uniqueness: 4,4,4-Trifluoro-N-methoxy-N-methylbutanamide is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
4,4,4-trifluoro-N-methoxy-N-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-10(12-2)5(11)3-4-6(7,8)9/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEVBVUBTKMYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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